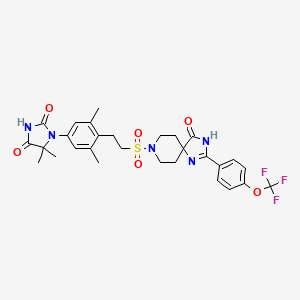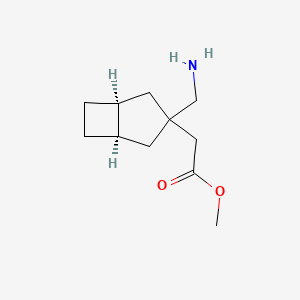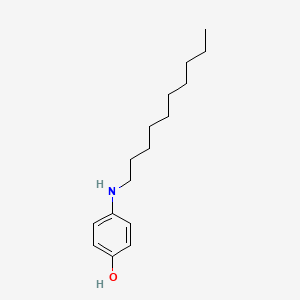
PF-04937319
Overview
Description
PF-04937319, also known as Nerigliatin, is a glucokinase activator. Glucokinase is an enzyme that plays a crucial role in glucose metabolism by catalyzing the conversion of glucose to glucose-6-phosphate. This compound has been investigated for its potential in treating type 2 diabetes mellitus by enhancing glucose-stimulated insulin secretion and promoting hepatic glucose uptake .
Scientific Research Applications
Chemistry: Used as a model compound to study glucokinase activation and its effects on glucose metabolism.
Biology: Investigated for its role in modulating glucose levels in cellular and animal models.
Medicine: Explored as a therapeutic agent for managing type 2 diabetes mellitus by improving glycemic control.
Industry: Potential applications in the development of new glucose-lowering medications and as a research tool in drug discovery .
Mechanism of Action
Target of Action
PF-04937319 is a partial activator of the glucokinase (GK) enzyme . Glucokinase plays a crucial role in glucose homeostasis, acting as a glucose sensor in pancreatic β cells and promoting hepatic glucose uptake .
Mode of Action
This compound interacts with its target, the glucokinase enzyme, to enhance the conversion of glucose to glucose-6-phosphate . This interaction stimulates insulin secretion from pancreatic β cells and increases hepatic glucose uptake . The compound is designed to maintain glucose-lowering efficacy while reducing the risk of hypoglycemia .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glucose metabolism pathway . By activating glucokinase, this compound enhances the conversion of glucose to glucose-6-phosphate, a key step in glycolysis . This results in increased insulin secretion and glucose uptake, thereby influencing the overall glucose homeostasis .
Pharmacokinetics
It has been studied in clinical trials, where it was administered once daily or in a split-dose regimen . The compound was found to be well-tolerated at doses up to 100 mg .
Result of Action
The activation of glucokinase by this compound leads to a decrease in fasting plasma glucose levels . In clinical trials, the compound was found to improve glycemic control in adults with type 2 diabetes when used in conjunction with metformin . It was also observed that this compound could maintain lower glucose levels without resulting in hypoglycemia .
Action Environment
The efficacy and safety of this compound can be influenced by various environmental factors. For instance, the compound’s action may be affected by the patient’s diet, physical activity level, and the presence of other medications
Biochemical Analysis
Biochemical Properties
PF-04937319 is a glucokinase activator (GKA) with an EC50 value of 154.4 μM . Glucokinase is an enzyme that facilitates the conversion of glucose to glucose-6-phosphate, a critical step in glycolysis . By activating glucokinase, this compound enhances glucose-stimulated insulin secretion from pancreatic β cells and promotes hepatic glucose uptake .
Cellular Effects
In cellular processes, this compound has been shown to maintain glucose-lowering efficacy while mitigating the risk of hypoglycemia observed with many other GKAs . It influences cell function by promoting glycogen synthesis in the liver, thereby reducing hepatic glucose output .
Molecular Mechanism
The molecular mechanism of action of this compound involves the activation of glucokinase, which enhances glucose conversion to glucose-6-phosphate . This leads to increased insulin secretion from pancreatic β cells and increased hepatic glucose uptake .
Temporal Effects in Laboratory Settings
In clinical trials, this compound has shown good glycemic control at week 12 . The effect on weighted mean daily glucose (WMDG) with both this compound dosing regimens was projected to yield a clinically superior effect on mean glycated hemoglobin (HbA1c) .
Metabolic Pathways
This compound is involved in the glycolysis pathway, where it activates glucokinase to facilitate the conversion of glucose to glucose-6-phosphate .
Subcellular Localization
Given its role as a glucokinase activator, it is likely to be active in the cytoplasm where glucokinase is located .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PF-04937319 involves multiple steps, including the formation of key intermediates and their subsequent couplingThe final product is obtained through a series of purification steps to ensure high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and solvent use. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: PF-04937319 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .
Comparison with Similar Compounds
PF-04937319 is compared with other glucokinase activators such as:
Dorzagliatin: A dual-acting glucokinase activator with both pancreatic and hepatic effects.
TTP399: A hepatoselective glucokinase activator designed to minimize hypoglycemia risk.
MK-0941: Another glucokinase activator that has been studied for its glucose-lowering effects .
Uniqueness: this compound is unique in its ability to maintain glucose-lowering efficacy while mitigating the risk of hypoglycemia, a common side effect observed with other glucokinase activators. Its partial activation mechanism allows for effective glycemic control with a favorable safety profile .
Properties
IUPAC Name |
N,N-dimethyl-5-[[2-methyl-6-[(5-methylpyrazin-2-yl)carbamoyl]-1-benzofuran-4-yl]oxy]pyrimidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4/c1-12-8-24-19(11-23-12)27-21(29)14-6-17-16(5-13(2)31-17)18(7-14)32-15-9-25-20(26-10-15)22(30)28(3)4/h5-11H,1-4H3,(H,24,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASKQITXHVYVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=C(C=C2OC3=CN=C(N=C3)C(=O)N(C)C)C(=O)NC4=NC=C(N=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336892 | |
| Record name | N,N-Dimethyl-5-((2-methyl-6-(((5-methyl-2-pyrazinyl)amino)carbonyl)-4-benzofuranyl)oxy)-2-pyrimidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245603-92-2 | |
| Record name | PF-04937319 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245603922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-04937319 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15009 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N,N-Dimethyl-5-((2-methyl-6-(((5-methyl-2-pyrazinyl)amino)carbonyl)-4-benzofuranyl)oxy)-2-pyrimidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-04937319 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E99B9ZM19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid](/img/structure/B609864.png)
![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/structure/B609867.png)


![(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B609871.png)


![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide](/img/structure/B609876.png)
![1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide](/img/structure/B609878.png)

![N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide](/img/structure/B609883.png)
